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molecular formula C26H46O2 B138780 1,4-Bis(decyloxy)benzene CAS No. 129236-97-1

1,4-Bis(decyloxy)benzene

Cat. No. B138780
M. Wt: 390.6 g/mol
InChI Key: MMGPQYJNRFGRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060419B2

Procedure details

A 3 liter round bottom flask was charged with hydroquinone (75 g, 0.681 moles), bromodecane (461 g, 2.08 moles), potassium carbonate (290 g, 2.09 moles), and acetonitrile (1500 mL). The flask was fitted with a mechanical stirrer and two reflux condensers. The flask was heated with stirring under nitrogen for 3 days. The flask was allowed to cool to ambient temperature, and water (2 liters) was added. The resulting solids were broken up by being shaken with water. The collected solids were air dried and then dissolved in hot heptane (2000 mL). The hot clear heptane solution was added to CH3OH (3 liters), and a colorless flocculant solid formed. The solid was collected, air dried and was suitable for use directly in the next step. 1H NMR was consistent with the proposed structure.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
461 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)O.Br[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[C:20](=[O:23])([O-])[O-].[K+].[K+].[C:26](#N)[CH3:27]>O>[CH2:10]([O:6][C:5]1[CH:7]=[CH:8][C:1]([O:23][CH2:20][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:26][CH3:27])=[CH:3][CH:4]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
461 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
290 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
two reflux condensers
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot heptane (2000 mL)
ADDITION
Type
ADDITION
Details
The hot clear heptane solution was added to CH3OH (3 liters)
CUSTOM
Type
CUSTOM
Details
a colorless flocculant solid formed
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(CCCCCCCCC)OC1=CC=C(C=C1)OCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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